(Cyclooctylmethyl)(methyl)amine
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Overview
Description
(Cyclooctylmethyl)(methyl)amine is an organic compound with the molecular formula C₁₀H₂₁N It is a secondary amine, characterized by the presence of a cyclooctylmethyl group and a methyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
(Cyclooctylmethyl)(methyl)amine is a type of amine compound . . Amines are known to interact with a variety of biological targets, including enzymes and receptors, and play crucial roles in numerous biological processes .
Mode of Action
For instance, they can act as ligands, binding to specific receptors or enzymes, and modulate their activity . They can also undergo various chemical reactions, such as alkylation, to modify other molecules .
Biochemical Pathways
For example, they play a key role in the synthesis of proteins, nucleic acids, and other biomolecules . They are also involved in the regulation of cell growth and proliferation .
Pharmacokinetics
Amines in general are known to have diverse adme properties depending on their structure and the presence of functional groups . These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body .
Result of Action
Amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the compound, its ability to reach its target, and its interactions with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclooctylmethyl)(methyl)amine typically involves the alkylation of methylamine with cyclooctylmethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cyclooctylmethyl chloride+Methylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (Cyclooctylmethyl)(methyl)amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used in the presence of a suitable base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(Cyclooctylmethyl)(methyl)amine has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
(Cyclooctylmethyl)(methyl)amine can be compared with other secondary amines, such as:
Cyclohexylmethylamine: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
Cyclopentylmethylamine: Contains a cyclopentyl group, leading to different steric and electronic properties.
N-Methylcyclooctylamine: Similar to this compound but with the methyl group attached to the cyclooctyl ring.
The uniqueness of this compound lies in its specific ring size and the combination of substituents, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-cyclooctyl-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-11-9-10-7-5-3-2-4-6-8-10/h10-11H,2-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUSPJXTNFZNKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306567 |
Source
|
Record name | N-Methylcyclooctanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60168-07-2 |
Source
|
Record name | N-Methylcyclooctanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60168-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylcyclooctanemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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